![molecular formula C19H17N3O3 B2571527 methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172876-74-2](/img/structure/B2571527.png)
methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” is a chemical compound. It has been mentioned in a study where it was synthesized and characterized . The compound is a yellow solid with a melting point of 186.7–186.8 °C . Its NMR (400 MHz, DMSO- d 6) and C NMR (125 MHz, DMSO- d 6) values have been reported .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another study reported the synthesis and characterization of a new core–shell magnetic nanomaterial, which was used as a catalyst for the solvent-free preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1 H -pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1 H -pyrazol-5 (4 H )-one .Molecular Structure Analysis
The molecular structure of “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” can be inferred from its synthesis and characterization data. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a methyl group and a phenyl group at the 3-position, and a carbamoylbenzoate group at the 4-position .Chemical Reactions Analysis
The chemical reactions involving “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” or similar compounds have been studied. For example, the reaction of 3-methyl-1-phenyl-1 H -pyrazol-5 (4 H )-one with various benzaldehydes in the presence of a catalyst resulted in the formation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1 H -pyrazol-5-ol) derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” include its appearance as a yellow solid and its melting point of 186.7–186.8 °C . Its NMR and C NMR values have also been reported .Scientific Research Applications
Hydrogen-bonded Molecular Structures
Research by Portilla et al. (2007) on isomeric reaction products of similar compounds has revealed complex hydrogen-bonded molecular structures. These structures include sheets and chains formed through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showcasing the compound's potential in crystallography and molecular engineering Portilla, J. et al., 2007.
Antimicrobial Activities
Siddiqui et al. (2013) have synthesized novel derivatives of pyrazole-3-carboxylate that displayed significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents Siddiqui, N. et al., 2013.
Antihyperglycemic Agents
Kees et al. (1996) described the synthesis and antidiabetic characterization of pyrazolone derivatives, identifying them as potent antihyperglycemic agents. This underscores their potential in diabetes management Kees, K. et al., 1996.
Electropolymerization and Electrochemical Applications
Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives, including electropolymerization with pyrrole. Their findings suggest applications in improving the properties of polymerized layers, relevant to electronics and materials science Schneider, S. et al., 2017.
Cross-Coupling Reactions
Ocansey et al. (2018) explored the use of pyrazole-based ligands in stabilizing metal complexes for Suzuki–Miyaura cross-coupling reactions. This research highlights its significance in organic synthesis and catalysis Ocansey, E. et al., 2018.
Analgesic and Anti-inflammatory Applications
Gokulan et al. (2012) synthesized new series of pyrazole derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting potential in pain management and inflammation reduction Gokulan, P. D. et al., 2012.
Future Directions
The future directions for the research on “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” could include further studies on its biological activities, potential applications, and the development of related compounds. For instance, pyrazole-containing compounds have been used in the development of new pesticides , and similar compounds have shown potential as antidiabetic agents .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins .
Mode of Action
It’s suggested that similar compounds may exert their effects through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Related compounds have been shown to exhibit antioxidant and anticancer activities, suggesting they may influence pathways related to oxidative stress and cell proliferation .
Result of Action
Related compounds have been shown to exhibit cytotoxic effects on certain cell lines, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
methyl 4-[(5-methyl-2-phenylpyrazol-3-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-12-17(22(21-13)16-6-4-3-5-7-16)20-18(23)14-8-10-15(11-9-14)19(24)25-2/h3-12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOHWRHKPLVEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate |
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